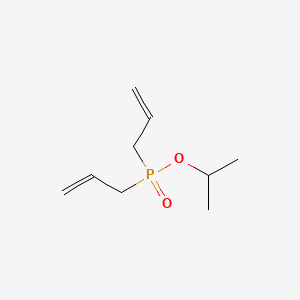

Diallylphosphinic acid isopropyl ester

Description

Properties

CAS No. |

665-67-8 |

|---|---|

Molecular Formula |

C9H17O2P |

Molecular Weight |

188.20 g/mol |

IUPAC Name |

2-bis(prop-2-enyl)phosphoryloxypropane |

InChI |

InChI=1S/C9H17O2P/c1-5-7-12(10,8-6-2)11-9(3)4/h5-6,9H,1-2,7-8H2,3-4H3 |

InChI Key |

AAIICOIERHMMDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OP(=O)(CC=C)CC=C |

Origin of Product |

United States |

Synthetic Methodologies for Diallylphosphinic Acid Isopropyl Ester

Direct Esterification Approaches

Direct esterification involves the reaction of a carboxylic acid or its analogue with an alcohol to form an ester. In the context of diallylphosphinic acid isopropyl ester, this would entail the reaction of diallylphosphinic acid with isopropanol (B130326).

Acid-Catalyzed Esterification of Diallylphosphinic Acid with Isopropanol

The reaction equilibrium can be shifted towards the product side by removing the water formed during the reaction, for instance, through azeotropic distillation. The reaction conditions, such as temperature, catalyst loading, and the molar ratio of reactants, are crucial for optimizing the yield of the desired ester.

For analogous esterification reactions, studies have investigated the kinetics and optimization of process parameters. For instance, in the esterification of acetic acid with isopropyl alcohol catalyzed by an ion exchange resin (Amberlyst 36 Wet), the conversion of isopropanol was found to increase with higher catalyst loading and temperature. nih.gov A catalyst loading of 20-25 wt% at temperatures between 333-353 K was found to be suitable for achieving high conversion rates. nih.gov

Table 1: Analogous Acid-Catalyzed Esterification Conditions

| Reactants | Catalyst | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Conversion/Yield | Reference |

| Acetic Acid + Isopropyl Alcohol | Amberlyst 36 Wet | 60-80 | 1:1.5 | Up to 82.2% conversion | nih.gov |

| Palmitic Acid + Isopropanol | SG-SAZnA | Not specified | 1.3-1.7 | High conversion | researchgate.net |

| Myristic Acid + Isopropanol | p-toluenesulfonic acid | 70-130 | Not specified | Reaction follows first-order kinetics |

Note: The data presented in this table is for analogous reactions and should be considered as a general guideline for the synthesis of this compound.

Enzymatic Esterification Strategies

Enzymatic esterification offers a green and selective alternative to chemical catalysis. Lipases are commonly used enzymes for this purpose, demonstrating high efficiency under mild reaction conditions. While there is no specific literature on the enzymatic synthesis of this compound, studies on the enzymatic esterification of other phosphinic acids and the use of isopropanol in enzymatic reactions provide valuable insights.

For example, lipases have been shown to selectively catalyze the esterification of the aliphatic hydroxyl groups in phenolic compounds, preserving other functional groups. nih.gov In a study on the enzymatic esterification of a lignin-derived phenolic alcohol, a product yield of 97% was achieved after 24 hours in a solvent-assisted reaction. nih.gov The choice of solvent, enzyme concentration, and reaction time are critical parameters for optimizing the enzymatic synthesis.

Table 2: Analogous Enzymatic Esterification Findings

| Substrate | Enzyme | Solvent | Key Finding | Reference |

| Lignin-derived phenolics | Lipase | Solvent-assisted and solvent-free | High yields (up to 97%) and selectivity for aliphatic OH groups. | nih.gov |

| Carboxylic Acid + Isopropyl Alcohol | Lipase | Not specified | Water removal by pervaporation enhances conversion to 97.5%. | google.com |

Note: This table presents findings from analogous enzymatic reactions and suggests the potential for applying these strategies to the synthesis of this compound.

Transesterification Processes Involving Diallylphosphinic Acid Esters

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This method could be employed to synthesize this compound by reacting a different ester of diallylphosphinic acid (e.g., the methyl or ethyl ester) with isopropanol in the presence of a catalyst.

Catalytic Transesterification with Isopropanol

Various catalysts can be employed for transesterification, including acids, bases, and organometallic compounds. The choice of catalyst depends on the specific substrates and desired reaction conditions. For the transesterification of vegetable oils with isopropanol, potassium hydroxide (B78521) (KOH) has been used as a catalyst. researchgate.net The reaction rate and yield are influenced by the catalyst concentration, molar ratio of alcohol to oil, and reaction temperature. researchgate.net

In a study on the transesterification of canola oil, it was found that the reaction with a secondary alcohol like isopropanol proceeded less readily under moderate conditions compared to primary alcohols. researchgate.net However, optimizing conditions, such as using isopropanol as a co-solvent, can enhance the transesterification rate. researchgate.net

Table 3: Parameters in Analogous Transesterification Reactions

| Reactants | Catalyst | Molar Ratio (Alcohol:Ester) | Temperature (°C) | Key Finding | Reference |

| Canola Oil + Methanol (with Isopropanol co-solvent) | KOH | 6:1 | 30 | Isopropanol as a co-solvent increases the reaction rate. | researchgate.net |

| Alkyl Ester + Allylic Alcohol | Alkali metal alkoxide | >2:1 | Not specified | Low catalyst levels (10-200 ppm) are effective. | google.com |

Note: The data is based on analogous transesterification reactions and provides a framework for developing a process for this compound.

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including esterification and transesterification. The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in shorter reaction times and higher yields compared to conventional heating methods.

Studies on the microwave-assisted direct esterification of phosphinic acids have shown that this method can be effective where traditional heating fails. nih.govinformahealthcare.com For example, phenyl-H-phosphinic acid was successfully esterified with various alcohols under microwave irradiation at temperatures between 140-200°C, with yields ranging from 73-94%. mdpi.com The use of ionic liquids as additives can further promote the efficiency of microwave-assisted esterification. nih.govinformahealthcare.com

Table 4: Research Findings on Microwave-Assisted Esterification of Phosphinic Acids

| Phosphinic Acid | Alcohol | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Phenyl-H-phosphinic acid | Various C2-C8 alcohols | 140-200 | 30 min | 73-94 | mdpi.com |

| Alkylphosphonic acids | C2-C4 alcohols | 160-180 | 3.5-7 h | 61-79 (monoester) | nih.gov |

Note: This table summarizes findings for the microwave-assisted synthesis of other phosphinic acid esters, suggesting a viable route for the target compound.

In the context of transesterification, microwave assistance has been shown to significantly intensify the synthesis of fatty acid isopropyl esters. A study demonstrated that the highest yield (80.5%) was achieved with a molar ratio of crude palm oil to isopropanol of 1:11, a catalyst concentration of 0.2% KOH, and a reaction time of just 5 minutes under microwave irradiation. ui.ac.id This is a substantial improvement over conventional heating, which required 150 minutes to achieve a 72.2% yield under the same conditions. ui.ac.id

Ultrasound-Assisted Synthesis Techniques

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates.

Ultrasound has been successfully applied to the esterification of carboxylic acids, resulting in shorter reaction times and increased yields. biointerfaceresearch.com For instance, the ultrasound-assisted synthesis of aliphatic esters from fatty acids and alcohols was achieved in good yields with significantly reduced reaction times compared to conventional methods. biointerfaceresearch.com A study on the enzymatic esterification of isoamyl acetate (B1210297) found that ultrasound assistance led to higher concentrations of the ester in shorter reaction times. nih.gov

While specific data on the ultrasound-assisted synthesis of this compound is not available, the existing literature on other esterification reactions suggests that this technique could be a promising approach to enhance the synthesis of the target compound.

Table 5: Examples of Ultrasound-Assisted Esterification

| Reaction | Key Enhancement | Reference |

| Esterification of fatty acids with t-butanol | Reaction time reduced from 120 min to 15 min; yields increased by 2-10%. | biointerfaceresearch.com |

| Enzymatic esterification of isoamyl acetate | Higher ester concentration achieved in shorter reaction times. | nih.gov |

| Esterification of carboxylic acids | Rapid conversion (10-20 minutes) with high yields. | organic-chemistry.org |

Note: The table highlights the general benefits of ultrasound assistance in esterification reactions, which are likely applicable to the synthesis of this compound.

Novel Synthetic Routes and Precursor Chemistry

Recent advancements in organophosphorus chemistry have led to the development of innovative methods for the synthesis of phosphinic acid esters. These methods offer potential advantages in terms of efficiency, substrate scope, and reaction conditions.

Olefin-Based Approaches to Isopropyl Esters

Olefin-based approaches are centered on the formation of the carbon-phosphorus bonds of the diallyl moiety from allyl precursors. Two primary strategies in this category are the Michaelis-Arbuzov reaction and radical addition reactions.

A plausible synthetic route utilizing the principles of the Michaelis-Arbuzov reaction would involve the reaction of a trivalent phosphorus compound with an allyl halide. The classic Michaelis-Arbuzov reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a phosphonate (B1237965). wikipedia.orgnih.govorganic-chemistry.orgjk-sci.comchem-station.com A variation of this reaction, using a phosphonite as the phosphorus source, can yield phosphinates. wikipedia.org

For the synthesis of a diallylphosphinic acid derivative, one could envision a two-step process starting from an isopropyl phosphonite. The first step would involve the reaction with one equivalent of an allyl halide (e.g., allyl bromide) to form an allylphosphinate. A subsequent reaction with a second equivalent of the allyl halide would then yield the this compound.

Alternatively, a radical addition pathway can be employed to synthesize the diallylphosphinic acid precursor. The free radical addition of hypophosphorous acid to α-olefins is a known method for the synthesis of dialkylphosphinic acids. csu.edu.cn This reaction is typically initiated by peroxides at elevated temperatures. In the context of synthesizing diallylphosphinic acid, propene could serve as the olefin. The resulting diallylphosphinic acid would then undergo esterification as described in the subsequent section.

Table 1: Representative Conditions for Olefin-Based Synthesis of Phosphinates

| Reaction Type | Phosphorus Source | Olefin/Halide | Initiator/Catalyst | Temperature (°C) | Solvent | Typical Yield (%) |

|---|---|---|---|---|---|---|

| Michaelis-Arbuzov Type | Isopropyl phosphonite | Allyl bromide | None (thermal) | 100-160 | Neat or high-boiling solvent | Moderate to Good |

| Radical Addition | Hypophosphorous acid | Propene | Di-tert-butyl peroxide | 120-140 | Sealed autoclave | Good |

Phosphinic Acid Derivatization Reactions

This approach commences with the synthesis of diallylphosphinic acid, which is then esterified with isopropanol to yield the final product. The synthesis of dialkylphosphinic acids can be achieved through methods such as the oxidation of secondary phosphine (B1218219) oxides. kent.ac.uk

The direct esterification of phosphinic acids with alcohols can be challenging under conventional heating. However, various methods have been developed to facilitate this transformation. One effective method is the use of microwave irradiation, which can promote the esterification of phosphinic acids with alcohols without the need for a solvent.

Catalytic methods have also been employed for the esterification of phosphinic acids. For instance, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst is a well-established method for ester formation. youtube.com Similar principles can be applied to the esterification of phosphinic acids. Lipases, a type of enzyme, have also been used to catalyze the esterification of carboxylic acids with alcohols like isopropanol, and this approach could potentially be adapted for phosphinic acids. google.com

Table 2: Representative Conditions for the Esterification of Phosphinic Acids

| Method | Reactants | Catalyst/Promoter | Temperature (°C) | Reaction Time | Typical Yield (%) |

|---|---|---|---|---|---|

| Microwave-assisted | Diallylphosphinic acid, Isopropanol | None | 160-200 | Minutes to hours | Good to Excellent |

| Acid Catalysis | Diallylphosphinic acid, Isopropanol | Sulfuric acid or p-Toluenesulfonic acid | Reflux | Several hours | Moderate to Good |

| Enzymatic | Diallylphosphinic acid, Isopropanol | Lipase | 50-70 | Hours to days | Variable |

Reaction Mechanism Elucidation for Esterification

The synthesis of this compound from diallylphosphinic acid and isopropanol is a classic example of an esterification reaction. The mechanism of this transformation, typically acid-catalyzed, involves several key steps.

The esterification process is initiated by the protonation of the phosphinic acid. In the presence of a strong acid catalyst, the phosphoryl oxygen of the diallylphosphinic acid is protonated. This protonation increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack.

The isopropanol, acting as a nucleophile, then attacks the activated phosphorus center. This nucleophilic attack results in the formation of a pentacoordinate intermediate. The pathway of this attack is crucial in determining the stereochemistry of the product if a chiral phosphorus center were present.

Following the nucleophilic attack, the pentacoordinate intermediate undergoes a series of proton transfers. These transfers facilitate the conversion of one of the hydroxyl groups into a good leaving group, water. The departure of the water molecule from the intermediate is a critical step. Subsequently, deprotonation of the species formed leads to the final product, this compound, and regenerates the acid catalyst. The removal of water as it is formed can drive the equilibrium towards the product side, increasing the yield of the ester.

Hydrolytic Stability and Pathways of this compound

The hydrolytic stability of this compound is a key parameter determining its environmental persistence and behavior in aqueous media. Hydrolysis can be initiated through different mechanisms, primarily acid-catalyzed and enzymatic pathways.

Under acidic conditions, the hydrolysis of this compound is essentially the reverse of its esterification. The reaction begins with the protonation of the phosphoryl oxygen, which enhances the electrophilicity of the phosphorus atom. A water molecule then acts as a nucleophile, attacking the phosphorus center to form a pentacoordinate intermediate.

Subsequent proton transfers within this intermediate lead to the protonation of the isopropoxy group, transforming it into a good leaving group, isopropanol. The departure of isopropanol results in the formation of diallylphosphinic acid. Studies on analogous phosphonate esters have shown that isopropyl esters tend to hydrolyze faster than their methyl counterparts under acidic conditions. nih.gov This can be attributed to the greater stability of the isopropyl carbocation that can be formed during the cleavage of the P-O-alkyl bond, suggesting a potential contribution from an AAl1-type mechanism (alkyl-oxygen cleavage, unimolecular) in addition to the more common AAc2 mechanism (acyl-oxygen cleavage, bimolecular). nih.gov

The general mechanism for acid-catalyzed hydrolysis of phosphinate esters can proceed through different pathways, with the AAc2 mechanism being the most common. nih.gov However, for esters with secondary alkyl groups like isopropyl, the possibility of an AAl1 mechanism, involving the formation of a carbocation intermediate, should also be considered, especially under strongly acidic conditions. nih.gov

Table 1: Plausible Mechanisms for Acid-Catalyzed Hydrolysis of Phosphinate Esters

| Mechanism | Description | Key Intermediate | Factors Favoring |

| AAc2 | Bimolecular, acyl-oxygen cleavage. Water attacks the protonated phosphorus center. | Pentacoordinate phosphorus intermediate | Primary and less hindered alkyl esters. |

| AAl1 | Unimolecular, alkyl-oxygen cleavage. Formation of a carbocation from the ester group. | Carbocation of the alcohol moiety | Esters with bulky alkyl groups or those that can form stable carbocations (e.g., tertiary, benzylic, and to some extent, isopropyl). |

Note: This table is based on general mechanisms of ester hydrolysis and specific studies on analogous phosphonate and phosphinate esters. The predominant mechanism for this compound may vary with reaction conditions.

Organophosphorus compounds, including phosphinic acid esters, can be susceptible to enzymatic hydrolysis by various hydrolases, such as phosphotriesterases (PTEs). These enzymes are found in a range of organisms and play a role in the detoxification of organophosphorus compounds.

The enzymatic hydrolysis of this compound would likely proceed via a nucleophilic attack on the phosphorus center by an activated water molecule or an amino acid residue (like serine) within the enzyme's active site. The active site of the enzyme binds the ester and facilitates the cleavage of the P-O bond, leading to the formation of diallylphosphinic acid and isopropanol.

Table 2: General Kinetic Parameters for Enzymatic Hydrolysis of Organophosphorus Esters by Phosphotriesterases

| Substrate Type | Typical Km (µM) | Typical kcat (s-1) | kcat/Km (M-1s-1) |

| Paraoxon (a phosphate (B84403) ester) | 10 - 100 | 1,000 - 10,000 | 107 - 108 |

| Various Phosphonate Esters | 50 - 500 | 10 - 1,000 | 104 - 106 |

| General Phosphinate Esters | Data not widely available, but expected to be substrates | Data not widely available | Data not widely available |

Note: This table presents typical ranges for well-studied substrates and enzymes and is for illustrative purposes. The actual kinetic parameters for this compound would need to be determined experimentally.

Phosphinic Ester Reactivity Under Varied Conditions

The presence of the two allyl groups in this compound introduces additional dimensions to its reactivity beyond simple ester hydrolysis. These unsaturated moieties can participate in a variety of reactions, particularly under conditions of thermal or oxidative stress.

Under thermal stress , phosphinate esters can undergo decomposition. The diallyl groups, with their allylic protons, might be susceptible to radical formation at elevated temperatures. This could initiate polymerization or other rearrangement reactions. The P-C bonds are generally stable, but the C-H bonds on the allyl groups are weakened, making them potential sites for radical abstraction.

Under oxidative conditions , the double bonds of the allyl groups are prone to oxidation. This can lead to the formation of epoxides, diols, or even cleavage of the carbon-carbon double bond, resulting in the formation of aldehydes or carboxylic acids. The presence of oxidizing agents or exposure to UV light in the presence of oxygen could facilitate these reactions. Such oxidative degradation would significantly alter the chemical properties and potential biological activity of the molecule.

Furthermore, the allyl groups can participate in free-radical reactions . In the presence of radical initiators, the allyl groups can undergo polymerization, leading to the formation of cross-linked materials. This reactivity is a key feature of many diallyl compounds used in polymer chemistry.

Nucleophilic Acyl Substitution Mechanisms

The generally accepted mechanism for nucleophilic substitution at a phosphinate ester involves the attack of a nucleophile on the electrophilic phosphorus atom. This attack can proceed through two primary pathways:

Addition-Elimination (A-E) Mechanism: In this two-step mechanism, the nucleophile adds to the phosphorus center, forming a transient pentacoordinate trigonal bipyramidal intermediate. This intermediate then eliminates the leaving group (in this case, the isopropoxy group) to form the final product. The geometry of the intermediate and the relative apicophilicity (the tendency to occupy an apical position in the trigonal bipyramid) of the entering and leaving groups play a crucial role in the stereochemical outcome of the reaction.

Concerted (SN2-like) Mechanism: This is a single-step mechanism where the bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group. This pathway proceeds through a trigonal bipyramidal transition state rather than a stable intermediate.

The preferred pathway is influenced by several factors, including the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom. For this compound, the isopropoxide is a reasonably good leaving group, and strong nucleophiles would likely favor a concerted or near-concerted mechanism.

A generalized scheme for the nucleophilic substitution at the phosphorus center of this compound is presented below:

Scheme 1: Generalized Nucleophilic Substitution at this compound

Where Nu- represents a nucleophile.

Role of Electronic and Steric Effects on Reactivity

The electronic and steric properties of the diallyl and isopropyl groups significantly impact the reactivity of the phosphorus center in this compound.

Electronic Effects:

Allyl Groups: The allyl groups are primarily electron-withdrawing through an inductive effect due to the sp2 hybridized carbon atoms. This inductive withdrawal increases the positive charge on the phosphorus atom, making it more electrophilic and thus more susceptible to nucleophilic attack. The double bonds in the allyl groups are generally not in conjugation with the P=O bond and therefore have a minimal mesomeric effect on the phosphorus center's reactivity towards nucleophiles.

Isopropyl Group: The isopropyl group is an electron-donating group through an inductive effect. This effect slightly reduces the electrophilicity of the phosphorus atom, potentially slowing down the rate of nucleophilic attack compared to a less sterically hindered and less electron-donating methyl or ethyl ester.

Steric Effects:

The isopropyl group is sterically bulkier than a methyl or ethyl group. This increased steric hindrance around the phosphorus center can impede the approach of a nucleophile, thereby decreasing the reaction rate. The extent of this steric hindrance will depend on the size of the attacking nucleophile.

Interactive Data Table: Estimated Relative Reactivity of Phosphinate Esters

The following table provides a qualitative comparison of the expected reactivity of different phosphinate esters towards a generic nucleophile, based on the electronic and steric effects of their substituents.

| Phosphinate Ester | Electronic Effect of R Groups | Steric Hindrance at P | Estimated Relative Reactivity |

| Dimethylphosphinic acid methyl ester | Weakly electron-donating | Low | High |

| This compound | Inductively electron-withdrawing | Moderate | Moderate to High |

| Di-tert-butylphosphinic acid methyl ester | Strongly electron-donating | High | Low |

| Diphenylphosphinic acid methyl ester | Inductively electron-withdrawing, Mesomerically variable | Moderate | Moderate |

This table is based on general principles of organic chemistry, and actual reaction rates may vary depending on the specific reaction conditions and nucleophile.

This compound in Polymerization Mechanisms

The presence of two allyl groups makes this compound a difunctional monomer capable of undergoing polymerization. The most probable mechanism for the polymerization of this monomer is free-radical cyclopolymerization .

In this mechanism, a free radical initiator (e.g., AIBN, benzoyl peroxide) adds to one of the allyl double bonds of the monomer to form a radical intermediate. This is followed by a rapid intramolecular cyclization reaction where the radical center attacks the second allyl group within the same monomer unit. This cyclization step is kinetically favored over intermolecular propagation, leading to the formation of a polymer chain containing cyclic repeating units. The propagation then continues by the attack of the cyclized radical onto a new monomer molecule.

A key feature of the radical polymerization of many allyl compounds is the occurrence of degradative chain transfer . This process involves the abstraction of an allylic hydrogen atom from a monomer molecule by a propagating radical. This results in the formation of a stable, resonance-stabilized allylic radical which is less reactive and less likely to initiate a new polymer chain. This termination step can lead to the formation of low molecular weight polymers. The extent to which degradative chain transfer occurs with this compound would depend on the specific reaction conditions, such as monomer concentration and temperature.

Scheme 2: Proposed Mechanism for the Cyclopolymerization of this compound

Initiation: Initiator -> 2 R• R• + CH2=CH-CH2-P(=O)(O-iPr)-CH2-CH=CH2 -> R-CH2-CH•-CH2-P(=O)(O-iPr)-CH2-CH=CH2

Intramolecular Cyclization and Intermolecular Propagation: R-CH2-CH•-CH2-P(=O)(O-iPr)-CH2-CH=CH2 -> (Cyclization) -> R-CH2-CH(-CH2-P(=O)(O-iPr)-CH2-CH•)-CH2 (Cyclized Radical) + Monomer -> Propagating Polymer Chain

The resulting polymer would be expected to have a structure containing five- or six-membered rings in the backbone, incorporating the phosphorus-containing moiety as part of the cyclic structure.

Spectroscopic and Structural Analysis of this compound Currently Unavailable

A comprehensive search of publicly available scientific databases and literature has revealed a significant lack of specific experimental spectroscopic data for the chemical compound this compound. Despite extensive queries aimed at retrieving information on its Fourier Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (¹H, ¹³C, and ³¹P NMR) spectra, no detailed analytical results such as absorption bands, chemical shifts, or coupling constants for this specific molecule could be located.

This compound is an organophosphorus compound featuring two allyl groups and an isopropyl ester group attached to a central phosphorus atom. Its structural elucidation would typically rely on a combination of spectroscopic techniques as outlined in the proposed article structure.

Vibrational Spectroscopy (FT-IR and Raman): These techniques are instrumental in identifying the functional groups within a molecule. For this compound, one would expect to observe characteristic vibrational modes for the P=O (phosphoryl) group, P-O-C and O-C bonds of the ester, the C=C and =C-H bonds of the allyl groups, and the C-H bonds of the aliphatic parts of the molecule. However, specific wavenumber values from experimental spectra for this compound are not available in the searched resources.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique would provide detailed information about the proton environments in the molecule, including the protons of the allyl groups (vinylic and allylic) and the isopropyl group (methine and methyl). The chemical shifts, signal multiplicities (splitting patterns), and integration values would be key to confirming the structure.

¹³C NMR: A ¹³C NMR spectrum would reveal the number of unique carbon environments and their chemical shifts, corresponding to the carbons in the allyl and isopropyl groups.

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is a crucial technique. It would show a characteristic chemical shift for the phosphorus nucleus in its specific chemical environment, providing direct evidence for the phosphinate structure.

While general principles of spectroscopy allow for the prediction of approximate spectral regions for these functional groups, the generation of a scientifically accurate and detailed article requires concrete experimental data. Without access to published spectra or tabulated data for this compound, a thorough analysis as requested cannot be provided at this time. Further empirical research is needed to characterize this compound and publish its spectroscopic properties.

Mass Spectrometry for Molecular Identification and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC-MS analysis, the volatile this compound is first separated from other components in a mixture before being ionized and fragmented by the mass spectrometer, typically through electron impact (EI).

While a specific experimental mass spectrum for this compound is not publicly available, its fragmentation pattern can be predicted based on established principles for esters and organophosphorus compounds. libretexts.orgmiamioh.edu The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (188.0966 g/mol ). Key fragmentation pathways would likely include:

α-Cleavage: Fission of the bond adjacent to the phosphoryl (P=O) group is a common pathway for organophosphorus compounds. This could lead to the loss of the isopropoxy group (-OCH(CH₃)₂) or one of the allyl groups (-CH₂CH=CH₂).

McLafferty Rearrangement: This is a characteristic fragmentation for esters containing appropriate hydrogen atoms. whitman.edu A hydrogen atom from the diallyl chain could be transferred to the phosphoryl oxygen, leading to the elimination of a neutral propene molecule and the formation of a charged fragment.

Loss of Alkene: The allyl side chains can be readily lost as neutral C₃H₄ molecules.

Ester Fragmentation: Cleavage of the P-O bond can result in the loss of the isopropyl group, and further fragmentation of the isopropoxy moiety is also possible. libretexts.org

The resulting mass spectrum would present a unique fingerprint, with the relative abundances of these fragment ions allowing for the confident identification of the compound when compared against spectral libraries or known standards. mdpi.com

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar and non-volatile compounds. It typically generates protonated molecules [M+H]⁺ or adducts with other cations, such as sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov This method is well-suited for analyzing organophosphorus acids and their esters. mdpi.com

For this compound, ESI-MS analysis would likely produce a prominent ion corresponding to the sodiated adduct [M+Na]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation, providing detailed structural information. Studies on similar phosphonate and phosphinate esters have revealed characteristic fragmentation patterns under ESI-MS/MS conditions. nih.govnih.gov Novel rearrangement reactions are often observed for sodiated adducts of organophosphorus esters, where the phosphoryl oxygen atom may be involved in bond cleavage and formation. nih.gov For instance, a common fragmentation pathway for related compounds involves the expulsion of the core phosphorus-containing group following proton transfer. nih.gov The analysis of these specific product ions allows for the precise characterization of the ester and the substituent groups attached to the phosphorus atom.

Ion mobility spectrometry (IMS) coupled with mass spectrometry adds another dimension of separation based on the size, shape, and charge of an ion. An ion's rotationally averaged collision cross section (CCS) is a key physicochemical property measured by IMS, representing its effective area as it moves through a buffer gas. uni.lu Comparing experimentally measured CCS values with predicted or library values significantly enhances the confidence of compound identification. uni.lu

For this compound, CCS values can be theoretically predicted for various adducts using computational models. These predicted values serve as a valuable reference for identifying the compound in complex mixtures without the need for an authentic standard. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|

Advanced Spectroscopic Techniques

Beyond mass spectrometry, other spectroscopic methods provide complementary information about the electronic structure and vibrational modes of a molecule.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of outer electrons to higher energy states. shu.ac.uk The absorption of UV or visible radiation in organic molecules is generally restricted to functional groups (chromophores) that have valence electrons with low excitation energy. shu.ac.uk

This compound contains several chromophores that would give rise to electronic transitions:

π → π* Transitions: The two allyl groups contain carbon-carbon double bonds (C=C). The electrons in these π-orbitals can be excited to higher-energy antibonding π* orbitals. These transitions are typically strong and occur in the UV region. libretexts.orgslideshare.net

n → σ* Transitions: The oxygen atoms of the phosphoryl (P=O) and isopropoxy (-O-) groups possess non-bonding electron pairs (lone pairs). These electrons can be promoted to antibonding σ* orbitals. Such transitions usually require higher energy and are found in the far UV region (150-250 nm). shu.ac.ukslideshare.net

n → π* Transitions: The phosphoryl group (P=O) also contains both non-bonding electrons and a π-bond. Therefore, an n → π* transition is possible, where a lone-pair electron from the oxygen is excited to the antibonding π* orbital of the P=O bond. These transitions are typically of lower intensity compared to π → π* transitions. shu.ac.uk

While many organophosphorus compounds themselves are not significant absorbers in the conventional UV-Vis range (200-800 nm), the presence of the unsaturated allyl groups in this compound would be expected to produce a distinct absorption spectrum. libretexts.orgcwejournal.org

Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum (0.1–10 THz), probes low-frequency molecular vibrations, such as torsional modes of functional groups and intermolecular vibrations (e.g., hydrogen bonds). researchgate.netyoutube.com This technique provides a unique "fingerprint" for many chemical compounds, making it a valuable tool for detection and identification. nih.govresearchgate.net

Chemical and Physical Properties

The chemical and physical properties of diallylphosphinic acid isopropyl ester are dictated by its molecular structure. While extensive experimental data for this specific compound is not widely available, its properties can be predicted based on data from chemical databases and the known characteristics of similar organophosphorus compounds.

| Property | Value |

| Molecular Formula | C9H17O2P |

| Molecular Weight | 188.20 g/mol |

| CAS Number | 665-67-8 |

| Appearance | Expected to be a colorless liquid |

| Boiling Point | Not determined |

| Density | Not determined |

| Solubility | Expected to be soluble in organic solvents |

| XLogP3 | 1.9 |

Data sourced from PubChem and extrapolated from general knowledge of similar compounds.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl protons, including multiplets in the vinyl region (δ 5-6 ppm) and a doublet for the methylene (B1212753) protons adjacent to the phosphorus atom (δ 2-3 ppm). The isopropyl group would exhibit a septet for the CH proton and a doublet for the methyl protons.

13C NMR: The carbon NMR spectrum would display signals for the sp2 carbons of the allyl groups (δ 115-140 ppm) and the sp3 carbons of the allyl and isopropyl groups.

31P NMR: The phosphorus-31 NMR spectrum is a key diagnostic tool and is expected to show a single resonance in the region characteristic of phosphinate esters.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the P=O stretching vibration (around 1250 cm-1), P-O-C stretching (around 1050 cm-1), and C=C stretching of the allyl groups (around 1640 cm-1).

Mass Spectrometry (MS)

Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the isopropyl group, allyl groups, and other characteristic fragments. Predicted adducts in mass spectrometry include [M+H]+, [M+Na]+, and [M+K]+.

Theoretical and Computational Studies of Diallylphosphinic Acid Isopropyl Ester

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of diallylphosphinic acid isopropyl ester. These methods allow for the detailed examination of molecular orbitals and the energetic landscape of the molecule.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. Calculations, typically using a functional such as B3LYP with a basis set like 6-31G*, can provide valuable information about the distribution and energies of the molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate the molecule's reactivity. For this compound, the HOMO is expected to be localized on the π-bonds of the allyl groups and the lone pairs of the oxygen atoms, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is likely centered around the phosphorus atom and the P=O bond, suggesting this region is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

| Molecular Orbital | Energy (eV) | Primary Character |

|---|---|---|

| LUMO+1 | -0.58 | σ(P-O) |

| LUMO | -1.25 | π(P=O), σ*(P-C) |

| HOMO | -8.97 | π(C=C), p(O) |

| HOMO-1 | -9.45 | π(C=C) |

Ab Initio Calculations of Energetic Properties

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, can be employed to determine various energetic properties of this compound. Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide accurate estimations of the molecule's thermodynamic stability.

Key energetic properties that can be calculated include the heat of formation, Gibbs free energy of formation, and total electronic energy. These values are crucial for understanding the molecule's stability relative to other isomers and for predicting the thermodynamics of reactions in which it participates.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Electronic Energy | -850.123 Hartree | MP2/6-311+G(d,p) |

| Heat of Formation (Gas Phase) | -450.5 kJ/mol | G3MP2 |

| Gibbs Free Energy of Formation | -380.2 kJ/mol | G3MP2 |

Molecular Dynamics Simulations for Conformational Analysis

The flexibility of the allyl and isopropyl groups in this compound gives rise to a complex conformational landscape. Molecular dynamics (MD) simulations can be used to explore the accessible conformations and their relative stabilities over time. By simulating the motion of the atoms under a given force field (e.g., AMBER or CHARMM), it is possible to identify low-energy conformers and the energy barriers between them.

MD simulations would likely reveal that the global minimum energy conformation is one that minimizes steric hindrance between the bulky isopropyl group and the two allyl chains. The dihedral angles around the P-O, P-C, and C-C bonds would be key parameters in defining the various conformers. The relative populations of these conformers at a given temperature can be estimated from the simulation, providing insight into the molecule's average structure in a dynamic environment.

| Conformer | Dihedral Angle 1 (O=P-O-C) (°) | Dihedral Angle 2 (O=P-C-C) (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A (Global Minimum) | 175.5 | -65.2 | 0.00 |

| B | 60.1 | -68.9 | 1.25 |

| C | 178.2 | 170.3 | 2.10 |

Prediction of Reactivity and Reaction Pathways

Computational chemistry is also a valuable tool for predicting the reactivity of this compound and for elucidating the mechanisms of its potential reactions.

Transition State Characterization

For a given chemical reaction, the transition state represents the highest energy point along the reaction coordinate. Locating and characterizing the transition state is crucial for understanding the reaction mechanism and calculating the activation energy. Computational methods can be used to search for transition state structures, which are saddle points on the potential energy surface.

For example, in a potential reaction such as the hydrolysis of the ester bond, the transition state would likely involve a pentacoordinate phosphorus center as a water molecule attacks the phosphorus atom. The geometry of this transition state, including the bond lengths of the forming and breaking bonds, can be precisely determined through calculations. Vibrational frequency analysis is then performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Coordinate Mapping

Once a transition state has been identified, the entire reaction pathway can be mapped out by following the intrinsic reaction coordinate (IRC). This involves calculating the minimum energy path that connects the reactants, the transition state, and the products.

An IRC calculation for a reaction involving this compound would provide a detailed picture of the geometric and energetic changes that occur as the reaction progresses. This allows for a deeper understanding of the reaction mechanism, including the identification of any intermediates that may be formed along the pathway. For instance, in an addition reaction to one of the allyl groups, the reaction coordinate map would illustrate the approach of the reactant, the formation of the new bond, and the subsequent structural relaxation of the molecule to form the final product.

Computational Spectroscopic Property Prediction

Theoretical and computational chemistry offer powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement experimental data. For this compound, computational methods can simulate various types of spectra, aiding in its structural elucidation and characterization. These in silico approaches are particularly valuable for understanding the relationships between molecular structure and spectroscopic behavior.

Simulated IR and NMR Spectra

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of molecules. rsc.org These simulations provide valuable information about the vibrational modes and the chemical environment of nuclei within the molecule.

Simulated Infrared (IR) Spectrum:

The prediction of an IR spectrum for this compound would typically involve geometry optimization of the molecule's structure followed by frequency calculations. researchgate.net Methods like B3LYP are commonly employed for such calculations on organophosphorus compounds. rsc.org The simulated spectrum is a plot of vibrational frequencies versus IR intensity.

For this compound, key vibrational modes can be predicted based on its functional groups. The characteristic absorption bands expected in the simulated IR spectrum would include:

P=O Stretching: A strong absorption band characteristic of the phosphoryl group.

P-O-C Stretching: Vibrations associated with the phosphinate ester linkage.

C=C Stretching: Corresponding to the allyl groups' double bonds.

C-H Stretching and Bending: Vibrations from the allyl and isopropyl groups. P–O–C stretching and C–H bending vibrations are noted as characteristic in some organophosphorus agents. rsc.org

The precise wavenumbers for these vibrations would be determined by the computational model. Anharmonic calculations can provide a better agreement with experimental mid-infrared and near-infrared spectra. nih.gov

Simulated Nuclear Magnetic Resonance (NMR) Spectra:

Theoretical calculations can also predict the chemical shifts for the various nuclei in this compound, such as ¹H, ¹³C, and ³¹P. The GIAO (Gauge-Including Atomic Orbital) method is a common approach for calculating NMR chemical shifts.

¹H NMR: The simulated spectrum would show distinct signals for the protons of the isopropyl group and the diallyl groups. The chemical shifts and coupling patterns would be predicted based on the electronic environment of each proton.

¹³C NMR: The calculation would provide theoretical chemical shifts for each unique carbon atom in the molecule, including those in the isopropyl and diallyl moieties.

³¹P NMR: A single chemical shift value would be predicted for the phosphorus atom, which is highly characteristic of its chemical environment within the phosphinate structure.

The accuracy of these predictions depends on the level of theory, the basis set used, and whether solvent effects are taken into account. nih.gov

Theoretical Collision Cross Section Predictions

The collision cross section (CCS) is an important physicochemical property that is related to the size and shape of an ion in the gas phase. It can be measured by ion mobility spectrometry and can also be predicted using computational methods. These predictions are valuable for the identification of compounds in analytical applications.

For this compound, predicted CCS values have been calculated for various adducts of the molecule. These theoretical predictions provide a basis for identifying the compound in complex mixtures when coupled with mass spectrometry techniques. The predicted CCS values for different ionic forms of this compound are presented in the table below.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 189.10390 | 145.9 |

| [M+Na]⁺ | 211.08584 | 152.7 |

| [M-H]⁻ | 187.08934 | 144.9 |

| [M+NH₄]⁺ | 206.13044 | 166.5 |

| [M+K]⁺ | 227.05978 | 151.4 |

| [M+H-H₂O]⁺ | 171.09388 | 139.4 |

| [M+HCOO]⁻ | 233.09482 | 172.5 |

| [M+CH₃COO]⁻ | 247.11047 | 185.5 |

| [M+Na-2H]⁻ | 209.07129 | 147.4 |

| [M]⁺ | 188.09607 | 149.9 |

| [M]⁻ | 188.09717 | 149.9 |

Data sourced from PubChemLite. The predicted Collision Cross Section (CCS) values (Ų) per adduct were calculated using CCSbase. researchgate.net

Chemical Transformations and Derivative Synthesis of Diallylphosphinic Acid Isopropyl Ester

Synthesis of Analogues and Homologues

The synthesis of analogues and homologues of diallylphosphinic acid isopropyl ester involves modifications to both the ester group and the phosphinic acid backbone, enabling the fine-tuning of its physicochemical properties.

Modifications of the Isopropyl Ester Moiety

The isopropyl ester group can be readily modified through transesterification reactions. This process typically involves reacting the this compound with a different alcohol in the presence of a catalyst, such as an acid or a base. This allows for the substitution of the isopropyl group with other alkyl or aryl moieties, thereby altering properties like solubility, volatility, and reactivity. For instance, reaction with longer-chain alcohols can increase the hydrophobicity of the resulting ester. The general transesterification process can be represented as follows:

General Transesterification Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product 1 | Product 2 |

|---|

This method provides a straightforward route to a library of diallylphosphinic acid esters with varied ester functionalities.

Alterations of the Diallylphosphinic Acid Backbone

Modification of the diallylphosphinic acid backbone itself is a more complex endeavor. It can involve the substitution of one or both allyl groups, though this is less common than ester modification. More fundamental alterations would necessitate a complete de novo synthesis starting from different organophosphorus precursors. For example, replacing the allyl groups with other unsaturated or saturated alkyl or aryl groups would fundamentally change the character of the molecule and its subsequent reactivity, particularly in polymerization reactions.

Functionalization of Allyl Groups

The two allyl groups are key to the reactivity of this compound, providing sites for a variety of chemical modifications, most notably addition reactions and polymerization.

Addition Reactions to Double Bonds

The carbon-carbon double bonds of the allyl groups are susceptible to a range of addition reactions. These reactions can be used to introduce new functional groups onto the molecule.

Hydrohalogenation : The addition of hydrogen halides (e.g., HCl, HBr) across the double bonds follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the halogen adds to the more substituted carbon. masterorganicchemistry.com

Halogenation : The addition of halogens (e.g., Br₂, Cl₂) results in the formation of dihalo-propyl derivatives.

Hydroboration-Oxidation : This two-step process allows for the anti-Markovnikov addition of a hydroxyl group, converting the allyl groups into 3-hydroxypropyl groups.

Epoxidation : Reaction with peroxy acids (e.g., m-CPBA) can convert the double bonds into epoxide rings, which are versatile intermediates for further functionalization.

Thiol-Ene Reaction : This radical-mediated addition of a thiol to the alkene is a highly efficient "click" reaction that can be used to attach a wide variety of thiol-containing molecules.

Examples of Addition Reactions

| Reaction Type | Reagent(s) | Functional Group Introduced |

|---|---|---|

| Hydrohalogenation | HBr | Bromo |

| Halogenation | Br₂ | Dibromo |

| Hydroboration-Oxidation | 1. BH₃·THF, 2. H₂O₂, NaOH | Hydroxyl |

| Epoxidation | m-CPBA | Epoxide |

Polymerization Initiated by Allyl Groups

The presence of two polymerizable allyl groups makes this compound a valuable monomer or crosslinking agent in polymer synthesis. The polymerization is typically initiated by free radicals. Due to the presence of two allyl groups, crosslinked thermosetting polymers can be formed. This property is particularly useful in the development of specialty polymers and materials, including flame retardants. When copolymerized with other monomers, it can be used to impart flame retardant properties to the resulting polymer.

Derivatization for Specific Research Applications

The chemical transformations described above enable the derivatization of this compound for a variety of research applications. A significant area of interest is its use as a precursor for flame retardants. The phosphorus content of the molecule contributes to its flame-retardant properties through mechanisms that can involve both gas-phase radical trapping and condensed-phase char formation.

By modifying the structure, for example, through the addition reactions mentioned above, it is possible to synthesize novel flame-retardant additives. For instance, converting the allyl groups to hydroxyl groups can allow the molecule to be covalently incorporated into polymer backbones, such as polyurethanes or polyesters, leading to materials with permanent flame retardancy. Similarly, derivatives of this compound can be explored as reactive diluents or crosslinkers in resin systems to enhance their fire resistance.

Synthesis of Phosphoramidothioate-Related Derivatives

There is no available research describing the synthesis of phosphoramidothioate-related derivatives directly from this compound.

Amino Acid Ester Conjugates and Derivatives

There is no available research describing the synthesis of amino acid ester conjugates and their derivatives directly from this compound.

Role in Polymer Chemistry and Polymer Modification

This compound is a reactive organophosphorus compound that serves as a functional monomer in polymer synthesis and modification. Its bifunctional nature, stemming from the two reactive allyl groups, allows it to be chemically integrated into polymer structures, imparting specific properties.

Integration into Polymer Backbones

The molecular structure of this compound, featuring two terminal allyl (CH₂=CH-CH₂) groups, enables it to participate in polymerization reactions. This allows for its direct incorporation into the main chain of various polymers. This integration is typically achieved through free-radical copolymerization with other vinyl or acrylic monomers.

Phosphorus-containing flame retardants, in general, can be utilized either as additives or be incorporated directly into the polymer chain during polymerization. mdpi.com The covalent bonding of the this compound into the polymer backbone offers a significant advantage over additive-type flame retardants, as it prevents migration or leaching of the functional compound from the polymer matrix over time. This ensures permanent modification and long-term performance of the material.

Impact on Polymer Properties and Functionality

The primary functionality imparted by the integration of this compound into a polymer matrix is enhanced flame retardancy. mdpi.com Organophosphorus compounds are known to act as effective flame retardants in both the condensed (solid) and/or gaseous phase, depending on their chemical nature and the host polymer. mdpi.com

Condensed-Phase Action: During combustion, the phosphorus-containing moieties can promote the formation of a stable, insulating layer of char on the polymer's surface. This char layer acts as a physical barrier, limiting the heat transfer to the underlying material and restricting the flow of flammable volatile degradation products to the flame zone.

Gaseous-Phase Action: In the gas phase, phosphorus-containing radicals can be released, which interfere with and quench the high-energy radicals (e.g., H• and OH•) that propagate the combustion process in the flame.

The incorporation of this ester is also expected to influence the thermal stability of the resulting polymer. The thermal degradation behavior of polymers is highly dependent on the structure of their monomer repeating units and any functional groups present. core.ac.uk The introduction of the phosphinic acid ester group can alter the degradation pathways and onset temperature of decomposition. mdpi.comresearchgate.net

| Polymer Property | Expected Impact of Integration | Underlying Mechanism |

|---|---|---|

| Flame Retardancy | Significant Improvement | Condensed-phase char formation and gas-phase radical trapping by phosphorus species. mdpi.commdpi.com |

| Thermal Stability | Modified Degradation Profile | The phosphorus moiety can alter decomposition pathways, potentially increasing char yield at the expense of flammable volatiles. researchgate.netmdpi.com |

| Leaching Resistance | High | Covalent bonding into the polymer backbone prevents migration of the functional group. mdpi.com |

Application in Functional Coatings and Adhesives

The properties of this compound make it a candidate for use in advanced functional coatings and high-performance adhesives.

Functional coatings are designed to modify the physical or chemical behavior of a substrate, providing properties such as fire retardancy, corrosion resistance, or water repellency. eupia.org Given its flame-retardant capabilities, this compound can be formulated into coatings for textiles, wood, and other flammable substrates to reduce their fire risk.

In the field of adhesives, phosphorus-containing compounds have been identified as effective adhesion promoters. A patent for acrylic adhesive formulations lists diallylphosphinic acid, the parent acid of the isopropyl ester, as a representative adhesion-promoting compound. google.com Adhesion promoters are critical components that enhance the bond strength between the adhesive and the substrate, particularly on challenging surfaces like metals and plastics. The inclusion of such compounds can lead to more durable and reliable adhesive joints. google.comnih.gov

Research on Dielectric Properties of Mixtures

While direct research on the dielectric properties of mixtures containing this compound is not widely published, studies on its constituent chemical group, isopropyl alcohol, provide significant insight. The dielectric properties of a liquid mixture, such as the static dielectric constant (ε₀) and relaxation time (τ), are fundamental parameters that describe how the material responds to an external electric field and are indicative of molecular interactions. researchgate.net

Research using time-domain reflectometry on binary mixtures of isopropyl alcohol and pyridine (B92270) demonstrated that the static dielectric constant of the mixture decreases as the concentration of pyridine increases. researchgate.net This is attributed to the different molecular polarities and interactions, such as hydrogen bonding, between the component molecules. researchgate.net Similarly, studies on mixtures of isopropyl alcohol and deionized water show a linear decrease in the dielectric constant from 78 (pure water) to 18 (pure isopropyl alcohol) as the concentration of isopropyl alcohol increases. researchgate.net

| Volume % of Pyridine | Static Dielectric Constant (ε₀) |

|---|---|

| 0 | 18.33 |

| 20 | 16.96 |

| 40 | 15.42 |

| 60 | 14.15 |

| 80 | 13.01 |

| 100 | 12.02 |

Conclusion

Diallylphosphinic acid isopropyl ester is a compound with significant potential in various areas of chemical research. Its synthesis, while not extensively detailed in the literature, can be reasonably predicted based on established methods for related compounds. The combination of reactive allyl groups and a phosphinate ester functionality makes it a versatile building block for the development of new materials and potentially bioactive molecules. Further investigation into the properties and reactivity of this compound is warranted to fully unlock its scientific and technological potential.

Environmental Fate and Degradation Pathways of Diallylphosphinic Acid Isopropyl Ester

Biodegradation Studies in Environmental Systems

Biodegradation is a key process in the environmental breakdown of organic compounds, mediated by microorganisms. For organophosphorus compounds like Diallylphosphinic acid isopropyl ester, microbial activity plays a significant role in their transformation and detoxification. oup.com

The primary mechanism for the microbial degradation of many organophosphorus esters is hydrolysis. oup.com Microorganisms, particularly bacteria and fungi, produce enzymes such as esterases and phosphotriesterases that can cleave the ester bonds. mdpi.comnih.gov In the case of this compound, microbial enzymes would likely target the P-O-C (phosphorus-oxygen-carbon) linkage of the isopropyl ester group. This hydrolytic cleavage is considered a crucial step in the detoxification of organophosphorus compounds, as it often leads to a significant reduction in their biological activity and toxicity. oup.com

The general process of microbial hydrolysis for an organophosphorus ester can be represented as:

Initial Attack: Microbial enzymes, such as hydrolases, attack the ester linkage.

Cleavage: The ester bond is broken, resulting in the formation of an alcohol and a more polar phosphinic acid derivative.

Following the initial microbial hydrolysis of this compound, several degradation products, or metabolites, can be expected. Based on the known metabolic pathways of other organophosphorus esters, the primary metabolites would likely be:

Diallylphosphinic acid: This would be the direct product of the hydrolysis of the isopropyl ester bond. This transformation removes the isopropyl group, leaving the core phosphinic acid structure with the two allyl groups intact.

Isopropyl alcohol (Propan-2-ol): This is the alcohol moiety released during the hydrolysis of the ester linkage. Isopropyl alcohol is readily biodegradable by a wide range of microorganisms in the environment.

Further metabolism of Diallylphosphinic acid could potentially occur, although the degradation of the P-C (phosphorus-carbon) bonds of the allyl groups is generally more resistant to microbial attack than the P-O-C ester bond. The metabolic pathways for organophosphate ester flame retardants have been shown to include dealkylation and hydroxylation, which could be analogous processes for the allyl groups. researchgate.net

Table 1: Predicted Biodegradation Metabolites of this compound

| Parent Compound | Predicted Primary Metabolite | Predicted Secondary Metabolite |

| This compound | Diallylphosphinic acid | Isopropyl alcohol |

Environmental Persistence and Transformation Kinetics

The environmental persistence of a chemical is a measure of how long it remains in the environment before being broken down. This is often expressed as a half-life (t½), the time it takes for 50% of the initial concentration to disappear. The persistence of this compound will be determined by the combined rates of biodegradation, hydrolysis, and photodegradation.

While specific kinetic data for this compound are not available, general principles from related organophosphorus compounds can be applied. The transformation kinetics are likely to follow pseudo-first-order models, where the rate of degradation is proportional to the concentration of the compound. researchgate.net

The half-life of this compound will vary significantly depending on environmental conditions:

In biologically active soils and sediments: Biodegradation is likely to be a major degradation pathway, potentially leading to shorter half-lives.

In alkaline waters: Rapid abiotic hydrolysis would likely result in a short half-life.

In sunlit surface waters: Photodegradation could contribute significantly to its removal.

In deep, cold, and anoxic environments: The absence of light and limited microbial activity would likely lead to much longer persistence.

Studies on other organophosphorus pesticides have shown half-lives in soil ranging from a few days to several months, highlighting the influence of environmental factors on persistence. oup.com Given its ester structure, this compound is not expected to be highly persistent in most environments where hydrolytic and microbial degradation can occur.

Advanced Wastewater Treatment Considerations for Esters

Advanced Oxidation Processes (AOPs) are particularly promising for the degradation of organophosphorus compounds. researchgate.netresearchgate.netwikipedia.org AOPs rely on the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of breaking down complex organic molecules into simpler, less toxic substances, and ultimately mineralizing them to CO2, water, and inorganic acids. wikipedia.org

Common AOPs applicable to organophosphorus esters include:

Ozonation (O₃): Ozone can directly react with electron-rich moieties, such as the double bonds in the allyl groups of this compound. It can also decompose to form hydroxyl radicals, especially at higher pH, enhancing its oxidative power. nih.gov Studies on organophosphorus pesticides like diazinon (B1670403) and parathion (B1678463) show that ozonation effectively degrades the parent compounds, although the formation of more toxic "oxon" intermediates can be a concern that requires careful process control. nih.gov

UV/H₂O₂ Photolysis: This process involves the photolytic cleavage of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light to produce hydroxyl radicals. It has been shown to be effective for the degradation of various organic pollutants. researchgate.net For organophosphorus compounds, UV/H₂O₂ can achieve high degradation efficiencies.

Photocatalysis (e.g., UV/TiO₂): In this process, a semiconductor catalyst like titanium dioxide (TiO₂) is activated by UV light, generating electron-hole pairs that react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. nih.govresearchgate.net This method has demonstrated high efficiency in removing and mineralizing a wide range of organic pollutants, including organophosphorus compounds, from water. nih.govresearchgate.net The orthophosphate released during the oxidation can be effectively retained on the TiO₂ solids. nih.gov

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process. This has been shown to be an effective treatment for wastewater containing organophosphate pesticides. nih.gov

The effectiveness of various AOPs on different organophosphorus compounds is summarized in the table below.

| Advanced Oxidation Process | Target Compound(s) | Key Findings | Removal Efficiency | Reference |

|---|---|---|---|---|

| Ozonation | Diazinon, Methyl Parathion, Parathion | Degradation follows pseudo-first-order kinetics. Oxon intermediates are formed. Degradation of diazinon is faster at higher pH. | High for parent compounds; diazoxon (B46664) intermediate fully decomposed in 30 min. | nih.gov |

| UV/TiO₂ Photocatalysis | Adenosine triphosphate (ATP), Aminoethylphosphonate (AEP) | Achieves oxidation and removal of non-reactive organic phosphorus species. Released orthophosphate is retained on the TiO₂ surface. | 90-97% total phosphorus removal from municipal wastewater. | nih.gov |

| Fenton's Reagent | Fenitrothion, Chlorpyrifos, Diazinon, etc. | Pesticides extracted by supercritical CO₂ were completely degraded in Fenton's solution within an hour. | ~100% degradation of extracted pesticides. | nih.gov |

| Cu(II)/H₂O₂ Oxidation | 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) | Selective oxidation of phosphonate (B1237965) to phosphate (B84403) at alkaline pH, with minimal interference from natural organic matter. | 90.8% conversion of HEDP to phosphate in 30 minutes. | nih.gov |

Biological treatment methods can also be adapted to enhance the removal of organophosphorus esters. While these compounds can be recalcitrant, acclimatized microbial populations in activated sludge or anaerobic digesters can develop the ability to biodegrade them. daneshyari.combiotechrep.ir Biodegradation typically proceeds via hydrolysis of the ester bonds, a crucial first step in detoxification. researchgate.netresearchgate.net

Aerobic and Anaerobic Digestion: Studies on sewage sludge have shown that both aerobic composting and anaerobic digestion can degrade organophosphate esters (OPEs). The efficiency of removal can be significantly enhanced by co-digestion with other organic matter, such as pig manure, which may provide additional nutrients or a more suitable microbial community. daneshyari.comnih.govresearchgate.net Specific bacterial genera, including Flavobacterium, Bacillus, Alcaligenes, and Pseudomonas, have been identified as potentially responsible for the degradation of OPEs. daneshyari.comnih.gov

Hydrolysis: The isopropyl ester bond in this compound is susceptible to hydrolysis, which can be both a chemical and biological process. researchgate.netosti.gov Acid-catalyzed hydrolysis of isopropyl phosphonates has been observed to be faster than that of corresponding methyl esters, suggesting the isopropyl group may facilitate this degradation pathway. nih.gov This hydrolysis would yield isopropyl alcohol and diallylphosphinic acid. The P-C bonds of the diallyl groups are generally stable, but the allyl groups themselves may be subject to further biological oxidation.

The table below summarizes findings from studies on the biological degradation of organophosphate esters.

| Biological Treatment Method | Target Compounds | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Aerobic Composting & Anaerobic Digestion | Various Organophosphate Esters (OPEs) | Sewage sludge, with and without pig manure co-digestion. | Anaerobic digestion with pig manure showed the highest removal rate. Genera like Flavobacterium and Pseudomonas may be responsible for degradation. | daneshyari.comnih.gov |

| General Biodegradation | Organophosphate Pesticides (OPs) | Soil and water environments. | Biodegradation is typically an order of magnitude faster than chemical hydrolysis. Microbial enzymes hydrolyze P-O alkyl and aryl bonds as a key detoxification step. | researchgate.net |

| Activated Sludge | Diallyl Phthalate (DAP) | Synthetic wastewater in a fixed-film bioreactor. | High removal efficiency (>95%) can be achieved, indicating that diallyl structures can be biodegraded. | researchgate.net |

Other advanced treatment methods include adsorption onto materials like activated carbon, modified steel slag, or electrospun carbon nanofibers, which can effectively remove organophosphorus compounds from water by physical sequestration. mdpi.comnih.gov Furthermore, photolysis, or degradation by sunlight, can be a relevant pathway for some organophosphorus compounds in surface waters, although it is generally slower than biodegradation and chemical hydrolysis. researchgate.netresearchgate.netnih.gov

Analytical Methodologies for Research on Diallylphosphinic Acid Isopropyl Ester

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating mixtures into their individual components. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte.

Gas Chromatography (GC) for Volatile Species

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like esters. In GC, a sample is vaporized and injected onto the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile gas phase.

For a compound like diallylphosphinic acid isopropyl ester, a typical GC system would employ a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for quantifying organic compounds due to its high sensitivity and wide linear range. researchgate.net Method parameters such as injector temperature, oven temperature program, and carrier gas flow rate are optimized to achieve efficient separation from other components in the sample matrix. nih.gov For instance, analysis of other isopropyl esters has been successfully performed using direct injection into a GC system. researchgate.net

Table 1: Illustrative Gas Chromatography (GC) Parameters for Isopropyl Ester Analysis

| Parameter | Condition | Source |

| Column | Fused silica (B1680970) capillary column (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm film thickness) | nih.gov |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | recentscientific.com |

| Injector Temperature | 250 °C | recentscientific.com |

| Oven Program | Initial temperature of 50°C, ramped to 250°C | researchgate.net |

| Detector | Flame Ionization Detector (FID) | researchgate.netnih.gov |

| Injection Mode | Split (e.g., 10:1 ratio) | recentscientific.com |

Liquid Chromatography (LC) for Non-Volatile Components

When dealing with non-volatile, thermally labile compounds, or complex mixtures, High-Performance Liquid Chromatography (HPLC) is the method of choice. For this compound and its potential non-volatile degradation products, reversed-phase HPLC is a common approach. sielc.comzldm.ru In this mode, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. oatext.comnih.gov

Separation is achieved based on the hydrophobic interactions between the analyte and the stationary phase. Analytes with higher hydrophobicity are retained longer on the column. Detection is often accomplished using a Diode Array Detector (DAD) or a UV detector. oatext.com The isocratic or gradient elution of the mobile phase is optimized to ensure adequate resolution of the target analyte from matrix interferences. oatext.com

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Condition | Source |

| Column | Reversed-phase C8 or C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) | nih.gov |

| Mobile Phase | Acetonitrile and water mixture (e.g., 50:50 v/v) | oatext.com |

| Flow Rate | 1.0 mL/min | oatext.com |

| Column Temperature | Maintained at ambient or slightly elevated temperature (e.g., 24 °C) | oatext.com |

| Detector | Diode Array Detector (DAD) or UV Detector | oatext.com |

| Injection Volume | 10-20 µL | oatext.com |

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide enhanced analytical capabilities, offering both separation and structural identification.

GC-MS for Component Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection capabilities of mass spectrometry. As components elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. academicjournals.org

This technique is invaluable for the unambiguous identification of this compound. By comparing the obtained mass spectrum with established spectral libraries, such as the National Institute of Standard and Technology (NIST) library, the identity of the compound can be confirmed. recentscientific.com GC-MS is also used for quantification, providing high sensitivity and selectivity, which is particularly useful for trace analysis. researchgate.net

Table 3: Common Gas Chromatography-Mass Spectrometry (GC-MS) Settings

| Parameter | Setting | Source |

| GC Column | Elite-1, fused silica capillary column (30 m x 0.25 mm, 1 µm film thickness) | recentscientific.com |

| Carrier Gas | Helium at 1 mL/min | recentscientific.com |

| Ionization Mode | Electron Impact (EI) at 70 eV | recentscientific.com |

| Mass Analyzer | Quadrupole | academicjournals.org |

| Scan Range | 45-450 m/z | academicjournals.org |

| Library | NIST Mass Spectral Library | recentscientific.com |

LC-MS for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for the analysis of a wide range of compounds, including organophosphorus compounds, in complex matrices. zldm.rumdpi.com It is particularly suited for analytes that are not amenable to GC analysis. The eluent from the LC column is introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which is effective for polar molecules. mdpi.com

LC-MS, and particularly its tandem version (LC-MS/MS), provides exceptional sensitivity and selectivity. nih.gov High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, facilitating the identification of unknown compounds and the confirmation of known ones. zldm.ru For instance, the analysis of related alkyl methylphosphonic acid esters has been successfully achieved using LC-HRMS, allowing for detection at nanogram-per-gram levels in soil samples. zldm.ru

Table 4: Typical Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters for Organophosphorus Compound Analysis

| Parameter | Condition | Source |

| LC System | UPLC I class system | mdpi.com |

| Column | ACQUITY Premier BEH C18 (50 mm x 2.1 mm, 1.7 µm) | nih.gov |

| Mobile Phase A | 60:40 acetonitrile/water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid | nih.gov |

| Mobile Phase B | 90:10 isopropanol (B130326)/acetonitrile with 10 mM ammonium formate and 0.1% formic acid | nih.gov |